molecular formula C22H24N2O5S2 B2797325 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methoxybenzyl)thiophene-2-carboxamide CAS No. 1251583-44-4

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methoxybenzyl)thiophene-2-carboxamide

Cat. No. B2797325
CAS RN: 1251583-44-4
M. Wt: 460.56
InChI Key: IOWZMKGIWLAQNO-UHFFFAOYSA-N
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Description

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methoxybenzyl)thiophene-2-carboxamide, also known as EM574, is a novel compound that has gained significant attention in the scientific community due to its potential pharmacological properties.

Scientific Research Applications

Antibacterial and Antifungal Activities

Thiophene derivatives, similar in structural aspects to the compound , have demonstrated biological activities, including antibacterial and antifungal properties. For instance, two biologically active thiophene-3-carboxamide derivatives were studied for their antimicrobial properties. The research highlighted their structural features and potential as antimicrobial agents (Vasu et al., 2005).

Carbonic Anhydrase Inhibition

Aromatic sulfonamide inhibitors of carbonic anhydrases have been identified, showcasing the role of sulfonamide derivatives in inhibiting various isoenzymes of carbonic anhydrase, a therapeutic target for conditions like glaucoma and edema. These findings underscore the pharmaceutical relevance of sulfonamide-containing compounds (Supuran et al., 2013).

Synthesis and Evaluation of Sulfonamide Derivatives

The synthesis and biological evaluation of novel sulfonamide derivatives, including those incorporating thiophene moieties, highlight the ongoing interest in these compounds for various pharmaceutical applications. Such studies often focus on the design, synthesis, and assessment of the biological activities of these molecules, indicating the broad research and therapeutic potential of sulfonamide and thiophene derivatives (Spoorthy et al., 2021).

properties

IUPAC Name

3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S2/c1-4-29-19-11-7-17(8-12-19)24(2)31(26,27)20-13-14-30-21(20)22(25)23-15-16-5-9-18(28-3)10-6-16/h5-14H,4,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWZMKGIWLAQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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